molecular formula C18H30N4O2 B13817534 Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-

Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-

Cat. No.: B13817534
M. Wt: 334.5 g/mol
InChI Key: SEYVARBHYFRASX-UHFFFAOYSA-N
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Description

The compound Acetamide, N,N'-1,2-phenylenebis[2-[(2-methylpropyl)amino]- is a structurally complex acetamide derivative featuring a 1,2-phenylene (ortho-phenylene) backbone bridged by two acetamide groups. Each acetamide moiety is substituted with a 2-methylpropyl (isobutyl) amino group.

  • Molecular formula: Likely C₁₈H₂₈N₄O₂ (inferred from substituents and backbone).
  • Molecular weight: Estimated ~340–360 g/mol (based on similar compounds in and ).

Its ortho-phenylene backbone may restrict conformational flexibility, influencing binding specificity in applications like enzyme inhibition or material science .

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-(2-methylpropylamino)-N-[2-[[2-(2-methylpropylamino)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C18H30N4O2/c1-13(2)9-19-11-17(23)21-15-7-5-6-8-16(15)22-18(24)12-20-10-14(3)4/h5-8,13-14,19-20H,9-12H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SEYVARBHYFRASX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)NC1=CC=CC=C1NC(=O)CNCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- typically involves the reaction of 1,2-phenylenediamine with 2-methylpropylamine in the presence of acetic anhydride. The reaction proceeds through the formation of intermediate amides, which then undergo further acylation to yield the final product. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or other separation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related acetamide derivatives (Table 1).

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Substituents/Backbone Key Properties/Applications Reference
Target Compound C₁₈H₂₈N₄O₂ (est.) 1,2-Phenylene, isobutyl amino High lipophilicity; potential bioactivity
Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- C₁₀H₁₂N₂O₂S₂ 1,2-Phenylene, thioaniline Anticancer activity (apoptosis induction)
Acetamide,N,N'-1,2-phenylenebis[2-iodo- C₁₀H₁₀N₂O₂I₂ 1,2-Phenylene, iodo High molecular weight (444 g/mol); halogen reactivity
Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl- C₂₄H₂₂N₂O₄ 1,2-Phenylene, oxy-phenyl Enhanced solubility; industrial dye synthesis
N,N'-1,3-Phenylenebis-Acetamide C₁₀H₁₂N₂O₂ 1,3-Phenylene (meta) Lower rigidity; varied biological targets

Key Differences and Implications :

Backbone Geometry :

  • The 1,2-phenylene linker in the target compound imposes steric constraints absent in the 1,3-phenylene analog (e.g., N,N'-1,3-phenylenebis-Acetamide). This ortho-configuration may enhance binding selectivity in enzyme inhibition compared to the meta isomer .

Substituent Effects: Isobutyl amino groups (target compound) increase lipophilicity (logP ~3–4) versus thioaniline (logP ~2.5) or iodo (logP ~4.5) substituents. This balance may optimize bioavailability for pharmaceutical applications . Halogenated analogs (e.g., iodo in ) exhibit higher molecular weights and reactivity in cross-coupling reactions, making them useful in synthetic chemistry.

Biological Activity: Thioaniline-substituted analogs () demonstrate anticancer activity via apoptosis induction, suggesting that the target compound’s isobutyl groups could modulate similar pathways with improved pharmacokinetics . Phenylenebis(oxy) derivatives () are prioritized in industrial applications (e.g., dyes) due to their stability and solubility, whereas the target compound’s alkylamino groups may favor biomedical uses .

Thermal Stability :

  • Melting points for similar compounds range from 183°C () to higher values for halogenated derivatives. The target compound’s branched alkyl chains may lower its melting point compared to rigid aromatic analogs, impacting formulation strategies .

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